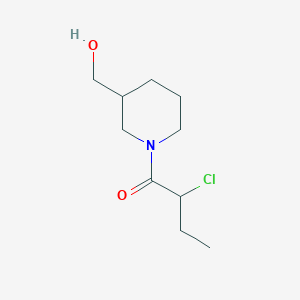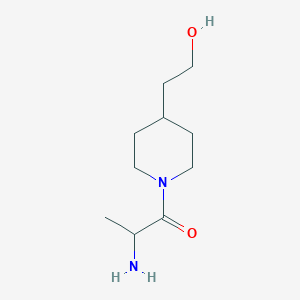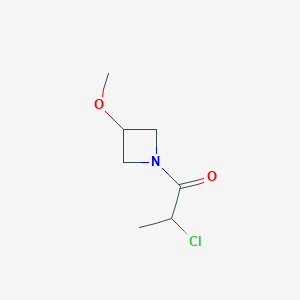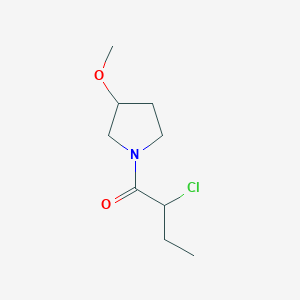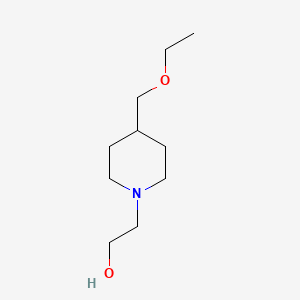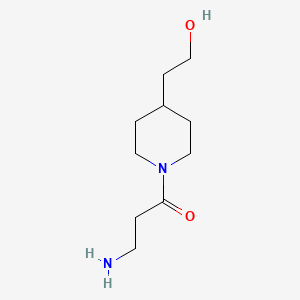
1-(4-(2-hidroxietil)piperidin-1-il)-3-aminopropan-1-ona
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Aplicaciones Científicas De Investigación
Análisis exhaustivo de “1-(4-(2-hidroxietil)piperidin-1-il)-3-aminopropan-1-ona”: El compuesto “this compound” presenta un anillo de piperidina, que es un motivo estructural común en muchos productos farmacéuticos y compuestos orgánicos con diversas aplicaciones. A continuación, se presentan posibles aplicaciones de investigación científica basadas en la estructura y los grupos funcionales del compuesto:
Agricultura
Dado su parecido estructural con las amino-1,2,4-triazoles, este compuesto podría explorarse para su uso en productos de protección de cultivos como regulador del crecimiento o herbicida .
Química Medicinal
El anillo de piperidina es crucial en la química medicinal. El compuesto podría investigarse por su potencial como agente anticancerígeno, antimicrobiano, analgésico, antiinflamatorio o antipsicótico debido a la presencia de este grupo funcional .
Sustancias de alta energía
Los derivados de amino se han utilizado en sustancias de alta energía. El grupo amino del compuesto podría convertirlo en un candidato para la investigación de composiciones generadoras de gas u otros materiales de alta energía .
Descubrimiento de fármacos
El enlace éter entre el anillo de piperidina y otras unidades ha demostrado ser significativo en la eficacia de los fármacos. Este compuesto podría formar parte de estudios de relación estructura-actividad para desarrollar nuevos fármacos .
Agentes antihipertensivos
Los compuestos con estructuras de piperidina se han investigado por sus efectos hipotensores. Este compuesto podría investigarse para aplicaciones cardiovasculares .
Agentes inotrópicos
Los derivados de piperidina han mostrado efectos inotrópicos potentes en modelos animales. Esto sugiere posibles aplicaciones de investigación en el desarrollo de tratamientos para afecciones cardíacas .
Inhibición de quinasas
Los derivados de piperidina se han diseñado como inhibidores de quinasas, que son importantes en el tratamiento del cáncer. El compuesto podría estudiarse por sus efectos inhibitorios sobre quinasas específicas .
Síntesis de heterociclos
El grupo amino y el anillo de piperidina podrían facilitar la síntesis de varios compuestos heterocíclicos, que son valiosos en los productos farmacéuticos y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
When handling “3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Análisis Bioquímico
Biochemical Properties
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . By altering the activity of this pathway, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can impact processes such as apoptosis, cell cycle progression, and metabolic regulation .
Molecular Mechanism
At the molecular level, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing their activation . Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival . At higher doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing metabolic dysregulation .
Metabolic Pathways
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further influence cellular function . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and exert its effects . The distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is influenced by its interactions with binding proteins, which can modulate its localization and bioavailability .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
3-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPRTGRTRZDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


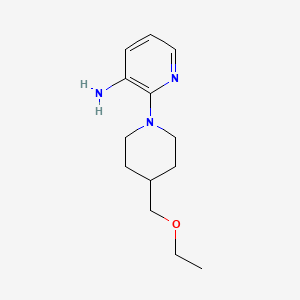

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
